molecular formula C24H32N2O3S B11104144 O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} octylcarbamothioate

O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} octylcarbamothioate

Cat. No.: B11104144
M. Wt: 428.6 g/mol
InChI Key: RETKVKHLJBLMBZ-UHFFFAOYSA-N
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Description

1-[({4-[(4-ETHOXYANILINO)CARBONYL]PHENOXY}CARBOTHIOYL)AMINO]OCTANE is a complex organic compound characterized by its unique structure, which includes an ethoxy group, an anilino group, and a carbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[({4-[(4-ETHOXYANILINO)CARBONYL]PHENOXY}CARBOTHIOYL)AMINO]OCTANE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4-ethoxyaniline, which is then reacted with carbonyl compounds to form the desired structure. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[({4-[(4-ETHOXYANILINO)CARBONYL]PHENOXY}CARBOTHIOYL)AMINO]OCTANE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

1-[({4-[(4-ETHOXYANILINO)CARBONYL]PHENOXY}CARBOTHIOYL)AMINO]OCTANE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[({4-[(4-ETHOXYANILINO)CARBONYL]PHENOXY}CARBOTHIOYL)AMINO]OCTANE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-((E)-{[{2-[(4-ETHOXYANILINO)CARBONYL]ANILINO}(OXO)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID
  • 1-{(E)-[2-(2-{2-[(4-ETHOXYANILINO)CARBONYL]ANILINO}-2-OXOACETYL)HYDRAZONO]METHYL}-2-NAPHTHYL BENZOATE

Uniqueness

1-[({4-[(4-ETHOXYANILINO)CARBONYL]PHENOXY}CARBOTHIOYL)AMINO]OCTANE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H32N2O3S

Molecular Weight

428.6 g/mol

IUPAC Name

O-[4-[(4-ethoxyphenyl)carbamoyl]phenyl] N-octylcarbamothioate

InChI

InChI=1S/C24H32N2O3S/c1-3-5-6-7-8-9-18-25-24(30)29-22-14-10-19(11-15-22)23(27)26-20-12-16-21(17-13-20)28-4-2/h10-17H,3-9,18H2,1-2H3,(H,25,30)(H,26,27)

InChI Key

RETKVKHLJBLMBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC

Origin of Product

United States

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